![molecular formula C17H31NO3 B12524875 N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide CAS No. 669721-37-3](/img/structure/B12524875.png)
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide typically involves the reaction of a cyclopentyl derivative with a dodecanamide precursor. The process may include steps such as:
Hydroxylation: of the cyclopentyl ring to introduce the hydroxy group.
Amidation: reaction where the hydroxycyclopentyl derivative reacts with a dodecanoyl chloride or similar reagent under controlled conditions to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The long aliphatic chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-Hydroxycyclopentyl]-4-nitrobenzamide
- N-[(1S,2S)-2-Hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide
Uniqueness
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is unique due to its specific combination of a hydroxycyclopentyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
669721-37-3 |
|---|---|
Molecular Formula |
C17H31NO3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclopentyl]-3-oxododecanamide |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-10-14(19)13-17(21)18-15-11-9-12-16(15)20/h15-16,20H,2-13H2,1H3,(H,18,21)/t15-,16-/m0/s1 |
InChI Key |
RKYZEJJZFJEGAZ-HOTGVXAUSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCC[C@@H]1O |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


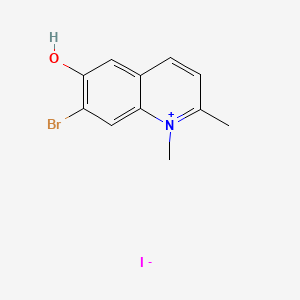
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
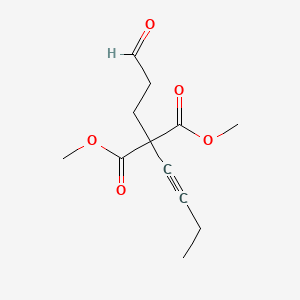
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
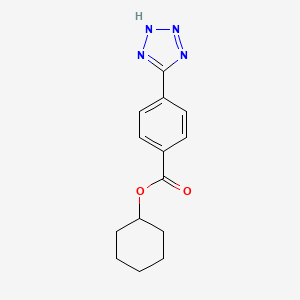
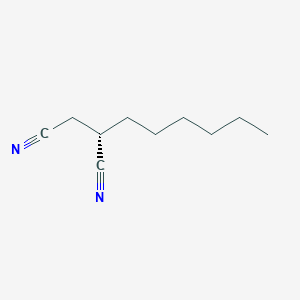
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
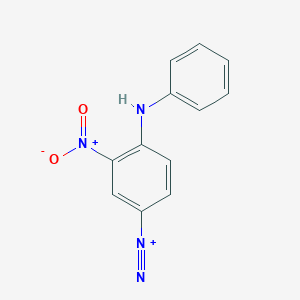
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
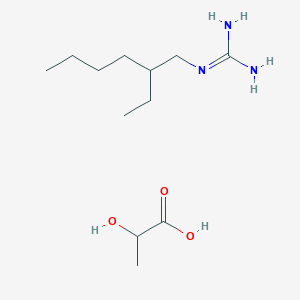
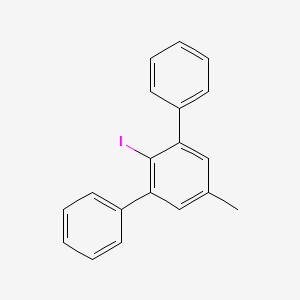
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)

